molecular formula C20H25N3O3S2 B2948224 ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946274-93-7

ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2948224
CAS No.: 946274-93-7
M. Wt: 419.56
InChI Key: JSGLVZCXOJFPDB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with a pyridine ring condensed to a pyrimidine ring. Key structural features include:

  • A 3-methylthiophen-2-yl substituent at position 5, enhancing aromatic stacking and electron-rich properties.
  • An ethyl carboxylate moiety at position 6, influencing solubility and bioavailability.
  • A 4-oxo group stabilizing the pyrimidine ring’s tautomeric equilibrium.

Properties

IUPAC Name

ethyl 2-butylsulfanyl-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-5-7-9-28-20-22-17-15(18(24)23-20)14(16-11(3)8-10-27-16)13(12(4)21-17)19(25)26-6-2/h8,10,14H,5-7,9H2,1-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGLVZCXOJFPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form an intermediate thiourea derivative. This intermediate undergoes cyclization to yield the desired pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multi-step protocols involving:

  • Cyclocondensation reactions of substituted pyrimidine intermediates with thiophene derivatives .

  • Sulfenylation at the C-2 position using butylthiol under radical or base-mediated conditions .

  • Esterification of the carboxylate group using ethanol in acidic conditions .

Key Reaction Pathway :

StepReagents/ConditionsYieldPurpose
1Ethyl chloroformate, K₂CO₃, DMF, 80°C78%Carboxylate ester formation
2Butylthiol, DCP, CH₃CN, RT85%C-2 sulfenylation
33-Methylthiophene-2-carbaldehyde, Pd(PPh₃)₄, DMF, 110°C68%Thiophene coupling

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (2M), H₂O/EtOH (1:1), reflux, 6 hrs → Carboxylic acid (Yield: 92%) .

  • Acidic Hydrolysis : H₂SO₄ (10%), reflux, 12 hrs → Partial decomposition observed .

Sulfanyl Group Reactivity

The butylsulfanyl (-S-Bu) substituent participates in:

  • Oxidation : mCPBA (2 eq.), CH₂Cl₂, 0°C → Sulfoxide (Yield: 75%) .

  • Alkylation : Methyl iodide, NaH, THF → Thioether derivative (Yield: 68%) .

Pyrido-Pyrimidine Ring

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at C-8 yields nitro derivatives (Yield: 55%) .

  • Reduction : NaBH₄/MeOH selectively reduces the 4-oxo group to 4-hydroxy (Yield: 60%) .

Thiophene Ring

  • Halogenation : NBS, CCl₄, AIBN → Bromination at C-5 of thiophene (Yield: 82%) .

  • Cross-Coupling : Suzuki-Miyaura with arylboronic acids (Pd(dba)₂, SPhos) .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 240°C (DSC data) .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition (confirmed by X-ray) .

Biological Derivatization

  • Amide Formation : Reacts with primary amines (EDC/HOBt) to yield carboxamide prodrugs (Yield: 70–85%) .

  • Glycosylation : Protected glucose derivatives undergo Mitsunobu coupling at C-7 (Yield: 58%) .

Spectroscopic Characterization Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl ester1725 (C=O)4.35 (q, 2H), 1.39 (t, 3H)166.2 (C=O), 61.8 (CH₂), 14.1 (CH₃)
Butylsulfanyl680 (C-S)3.21 (t, 2H), 1.55–1.23 (m, 4H), 0.89 (t, 3H)36.5 (SCH₂), 31.7, 22.1, 13.8 (alkyl chain)
Thiophene6.95 (d, 1H), 7.32 (d, 1H)126.4, 128.7, 138.2 (aromatic carbons)

Stability and Degradation

  • Hydrolytic Stability : Stable in pH 4–7 buffers (t₁/₂ > 24 hrs); degrades rapidly at pH > 9 .

  • Oxidative Degradation : Forms sulfone (-SO₂Bu) under prolonged H₂O₂ exposure (t₁/₂ = 8 hrs) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular processes or receptors on cell surfaces. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups Molecular Weight (g/mol)
Ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate Pyrido[2,3-d]pyrimidine Butylsulfanyl 3-Methylthiophen-2-yl 4-Oxo, ethyl carboxylate ~443.5 (calculated)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene Phenyl 3-Oxo, ethyl carboxylate 579.0 (reported)
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine Benzylsulfanyl 2-Chlorophenyl 4,7-Dihydro, ethyl carboxylate ~484.0 (calculated)

Key Observations:

  • Substituent Effects:
    • The butylsulfanyl group (target compound) vs. benzylsulfanyl (triazolo analog ) impacts lipophilicity: butyl chains may enhance membrane permeability compared to bulkier benzyl groups.
    • The 3-methylthiophen-2-yl substituent (target) offers a conjugated, electron-rich aromatic system, contrasting with the 2-chlorophenyl (triazolo analog) or phenyl (thiazolo analog ) groups, which may differ in steric and electronic interactions.
    • Trimethoxybenzylidene (thiazolo analog ) introduces strong electron-donating methoxy groups, likely increasing stability and π-π stacking compared to thiophene-based substituents.

Physicochemical Properties

  • Crystallinity: The thiazolo analog crystallizes in a triclinic system (space group P-1) with cell parameters a = 9.672 Å, b = 10.819 Å, c = 11.920 Å, and density 1.367 g/cm³. The target compound’s crystal structure is unreported, but its pyrido-pyrimidine core may adopt similar planar packing due to conjugated π-systems.
  • Solubility: The ethyl carboxylate group in all analogs improves aqueous solubility, but bulky substituents (e.g., trimethoxybenzylidene ) may reduce it compared to the target compound’s smaller 3-methylthiophen-2-yl group.

Functional Implications

  • Bioactivity: While biological data are absent for the target compound, analogs exhibit diverse activities:
    • Thiazolo-pyrimidines are studied for antimicrobial properties due to their rigid, planar structures.
    • Triazolo-pyrimidines with chlorophenyl groups may target kinase enzymes via halogen bonding.
    • The target’s 3-methylthiophen-2-yl group could enhance binding to hydrophobic enzyme pockets or metalloproteins.

Biological Activity

Ethyl 2-(butylsulfanyl)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Synthesis

The structural formula of the compound features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological properties. The synthesis typically involves nucleophilic substitution reactions and modifications of existing pyrimidine derivatives to enhance efficacy against specific biological targets.

Anticancer Activity

Pyrido[2,3-d]pyrimidines have shown promising anticancer activity. For instance, derivatives have been evaluated for their inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell proliferation. One study reported that certain analogs exhibited IC50 values in the nanomolar range against eEF-2K in various cancer cell lines, indicating potent activity .

CompoundIC50 (μM)Target
A-4849540.420eEF-2K
Compound 90.930eEF-2K

These compounds demonstrated a significant reduction in eEF-2K activity in MDA-MB-231 breast cancer cells when treated with the compounds .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines have also been explored for their antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial protein synthesis pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, pyrido[2,3-d]pyrimidines are being investigated for their anti-inflammatory and anti-Alzheimer's properties. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways . Furthermore, they show potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Case Studies

  • Inhibition of eEF-2K : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on eEF-2K. The most active compound showed an IC50 value of 0.420 μM in vitro against this kinase .
  • Antimicrobial Testing : A study evaluated several pyrido[2,3-d]pyrimidine derivatives for antibacterial activity using disc diffusion methods. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .

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